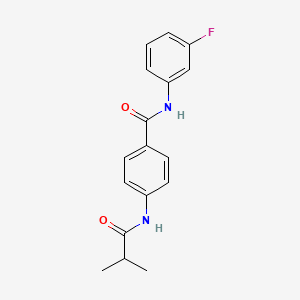![molecular formula C17H19NO3 B5708626 (E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE](/img/structure/B5708626.png)
(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE is a synthetic organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE typically involves the condensation of 4-(benzyloxy)-2-methoxybenzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted benzyl compounds.
Scientific Research Applications
(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with similar structural features but different functional groups.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry.
Uniqueness
(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
(NE)-N-[1-(2-methoxy-4-phenylmethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-16(18-19)15-10-9-14(11-17(15)20-2)21-12-13-7-5-4-6-8-13/h4-11,19H,3,12H2,1-2H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDHRVUCAISKA-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chloro-6-nitrophenyl)sulfanyl]-1-morpholino-1-propanone](/img/structure/B5708546.png)
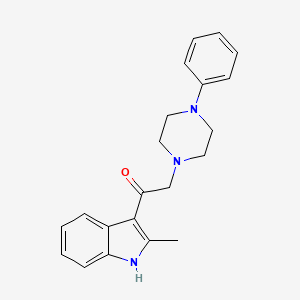
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5708549.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
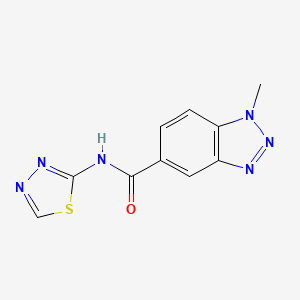


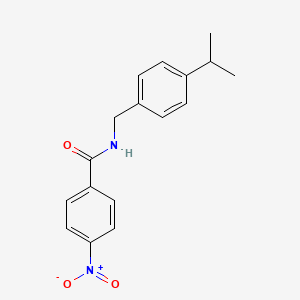
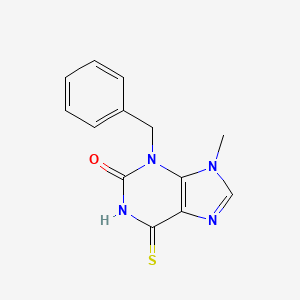
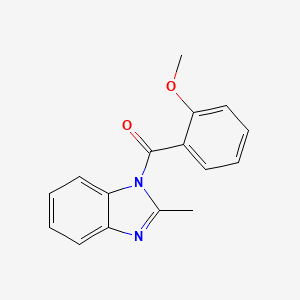
![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5708620.png)
